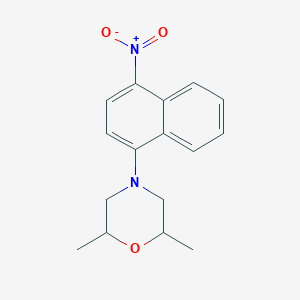
Morpholine, 2,6-dimethyl-4-(4-nitro-1-naphthalenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholine, 2,6-dimethyl-4-(4-nitro-1-naphthalenyl)- is a complex organic compound characterized by its unique structure, which includes a morpholine ring substituted with dimethyl groups at positions 2 and 6, and a nitro-naphthalene moiety at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 2,6-dimethyl-4-(4-nitro-1-naphthalenyl)- typically involves multi-step organic reactions. One common method includes the nitration of naphthalene to introduce the nitro group, followed by the formation of the morpholine ring through cyclization reactions. The dimethyl groups are introduced via alkylation reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is often optimized for cost-effectiveness and efficiency, utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Morpholine, 2,6-dimethyl-4-(4-nitro-1-naphthalenyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Morpholine, 2,6-dimethyl-4-(4-nitro-1-naphthalenyl)- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Morpholine, 2,6-dimethyl-4-(4-nitro-1-naphthalenyl)- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The morpholine ring and dimethyl groups contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- Morpholine, 2,6-dimethyl-
- Morpholine, 4-nitro-1-naphthalenyl-
- Naphthalene derivatives with nitro groups
Uniqueness
Morpholine, 2,6-dimethyl-4-(4-nitro-1-naphthalenyl)- is unique due to the combination of its structural features, which confer specific chemical and biological properties
Properties
CAS No. |
870889-98-8 |
|---|---|
Molecular Formula |
C16H18N2O3 |
Molecular Weight |
286.33 g/mol |
IUPAC Name |
2,6-dimethyl-4-(4-nitronaphthalen-1-yl)morpholine |
InChI |
InChI=1S/C16H18N2O3/c1-11-9-17(10-12(2)21-11)15-7-8-16(18(19)20)14-6-4-3-5-13(14)15/h3-8,11-12H,9-10H2,1-2H3 |
InChI Key |
SYBQAIYZEIZREO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)C2=CC=C(C3=CC=CC=C32)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















